2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine
Overview
Description
2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine is a chemical compound with the molecular formula C17H16ClN3O . It has a molecular weight of 313.79 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClN3O/c1-22-15-9-5-2-6-12(15)11-19-17-13-7-3-4-8-14(13)20-16(10-18)21-17/h2-9H,10-11H2,1H3,(H,19,20,21) . The canonical SMILES structure is COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)CCl .Scientific Research Applications
Synthesis of Quinazoline Derivatives : The synthesis of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives demonstrates the Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones. These compounds displayed enhanced solubility in water or PBS buffer systems and potential anti-inflammatory effects, indicating the versatility of quinazoline derivatives in chemical reactions and potential therapeutic applications (Sun et al., 2019).
Antibacterial Quinazoline Derivatives : The creation of novel phenylthiazole and quinazoline combination derivatives showcases the diverse biological activities these compounds can exhibit. Specifically, these derivatives have been synthesized and evaluated for their antibacterial properties, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Badwaik et al., 2009).
Aerobic Oxidative Synthesis : The efficient aerobic oxidative synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO presents an innovative approach to quinazoline synthesis. This metal-free method emphasizes the importance of sustainable and efficient synthetic strategies in chemical research (Han et al., 2011).
One-Pot Synthesis of Quinazoline-2,4-diones : The development of a one-pot synthesis method for quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) showcases the ongoing advancements in the synthesis of quinazoline derivatives. This method provides a straightforward and efficient pathway for constructing quinazoline-2,4-diones, which can have various applications in medicinal chemistry (Chen et al., 2020).
Pyrazinoquinazoline Derivatives : The synthesis of pyrazino[2,1-b]quinazolines and pyrazino[1,2-a]thieno[3,2-d]pyrimidines from 2-(chloromethyl)quinazolin-4(3H)-one derivatives illustrates the structural diversity that can be achieved within the quinazoline scaffold. This research contributes to the development of new heterocyclic compounds with potential pharmacological activities (Kulik et al., 2007).
properties
IUPAC Name |
2-(chloromethyl)-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-22-15-9-5-2-6-12(15)11-19-17-13-7-3-4-8-14(13)20-16(10-18)21-17/h2-9H,10-11H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSDCOCTZEWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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